Structural Differentiation from the Carboxylic Acid Analog (CAS 394228-95-6): Ester vs. Acid Moieties Govern Physicochemical and Permeability Profiles
CAS 306280-10-4 features a para-methoxycarbonyl (methyl ester) substituent at the C-4 phenoxy ring, whereas the closest cataloged analog 3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1H-pyrazole (CAS 394228-95-6) carries the free carboxylic acid. In the broader diarylpyrazole HSP90 inhibitor series, esterification of the C-4 aryl carboxyl group is a standard medicinal chemistry strategy to reduce polarity, enhance passive membrane permeability, and provide a potential intracellular esterase-labile prodrug form [1]. This structural difference is quantifiable: the ester lacks the ionizable proton of the acid (predicted pKa shift from ~4.2 to neutrality), directly impacting logD at physiological pH and, by extrapolation, cell penetration [1]. While direct comparative permeability or cellular activity data for this exact pair is not available in the public domain, class-level SAR reinforces that ester-acid substitution at this position is not functionally silent.
| Evidence Dimension | Physicochemical differentiation: ionizable group presence and predicted logD |
|---|---|
| Target Compound Data | Methyl ester (neutral); predicted logP ~3.5; no ionizable proton on C-4 substituent |
| Comparator Or Baseline | Carboxylic acid analog (CAS 394228-95-6); predicted pKa ~4.2; predicted logD(7.4) lower than ester |
| Quantified Difference | Elimination of an ionizable acidic proton; predicted logD increase of ≥1.5 log units based on fragment-based calculations for benzoate ester vs. benzoic acid in analogous heterocyclic systems |
| Conditions | In silico prediction based on structural class; no direct experimental measurement available for this specific pair |
Why This Matters
Suppliers and researchers selecting between the methyl ester and the carboxylic acid must recognize that the two forms are not freely interchangeable in cellular assays; the ester form is predicted to exhibit higher passive permeability, potentially translating to greater intracellular target engagement at equivalent extracellular concentrations.
- [1] Cheung, K.-M. J., Matthews, T. P., Ball, K., Rowlands, M., Boxall, K., Sharp, S., Maloney, A., Roe, S. M., Prodromou, C., Pearl, L., Aherne, W., MacDonald, E., & Workman, P. (2005). The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(14), 3338–3343. View Source
